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molecular formula C5H12ClNO2S B3375888 N-tert-butyl-1-chloromethanesulfonamide CAS No. 115719-94-3

N-tert-butyl-1-chloromethanesulfonamide

Cat. No. B3375888
M. Wt: 185.67 g/mol
InChI Key: VZAHIKRUKJZYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776875B2

Procedure details

At 0° C., to a mixture of tert-butylamine (10.3 g, 141 mmol) and N-methylmorpholine (14.9 g, 147 mmol) in diethyl ether (200 mL) was added dropwise a solution of chloromethanesulfonyl chloride (20 g, 134 mmol) in diethyl ether (400 mL). After stirred for 5 h, the solution was diluted with ethyl acetate (200 mL). The organic phase was washed with HCl solution (1 N), water and brine, dried over anhydrous Na2SO4 and concentrated to give the title compound as a colorless oil (16 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.[Cl:13][CH2:14][S:15](Cl)(=[O:17])=[O:16]>C(OCC)C.C(OCC)(=O)C>[C:1]([NH:5][S:15]([CH2:14][Cl:13])(=[O:17])=[O:16])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
14.9 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClCS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with HCl solution (1 N), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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